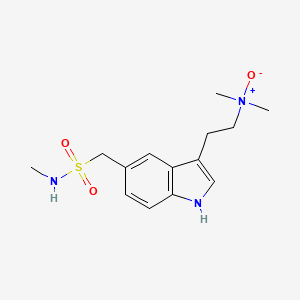
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is a deuterated compound with the molecular formula C9H2D7Cl2NO3 and a molecular weight of 257.12 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a yellow solid that is insoluble in water but soluble in organic solvents such as benzene, toluene, ethanol, and chloroform .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves the reaction of 2,4-dichloro-5-nitrophenol with isopropyl bromide in the presence of a base and a catalyst . The reaction is typically carried out in a solvent, and the mixture is heated to a specific temperature and refluxed for several hours. After the reaction is complete, the excess isopropyl bromide and solvent are removed by distillation, and the product is purified by crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: 2,4-Dichloro-5-amino-phenyl Isopropyl-d7 Ether.
Oxidation: Various oxidized derivatives depending on the conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is used in various scientific research applications, including:
Proteomics Research: As a biochemical tool for studying protein interactions and functions.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.
Organic Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound’s interactions with proteins and other biomolecules can be studied using techniques such as NMR spectroscopy and mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-nitrophenyl Isopropyl Ether: The non-deuterated version of the compound.
2,4-Dichloro-5-nitrophenol: The precursor used in the synthesis of the ether.
2,4-Dichloro-5-amino-phenyl Isopropyl Ether: The reduced form of the compound.
Uniqueness
2,4-Dichloro-5-nitrophenyl Isopropyl-d7 Ether is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications.
Eigenschaften
IUPAC Name |
1,5-dichloro-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3/i1D3,2D3,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMRJRYGHZJID-TXVPSQRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2-(9-amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B585287.png)



![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)


